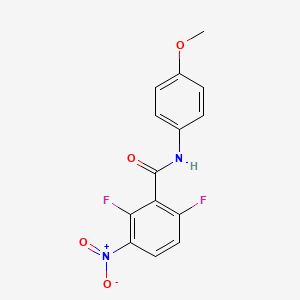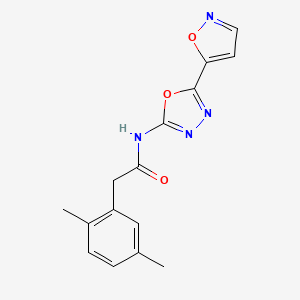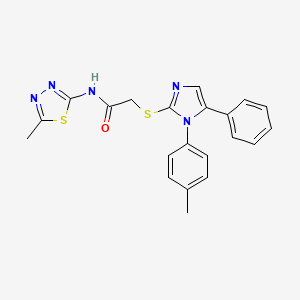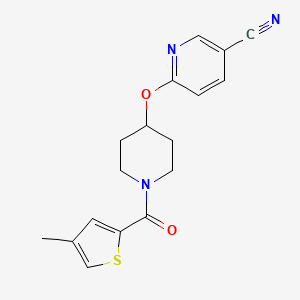![molecular formula C23H29N5O3 B2511510 8-(4-甲氧基苄基)-1,6,7-三甲基-3-戊基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮 CAS No. 887865-50-1](/img/structure/B2511510.png)
8-(4-甲氧基苄基)-1,6,7-三甲基-3-戊基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4-methoxybenzyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H29N5O3 and its molecular weight is 423.517. The purity is usually 95%.
BenchChem offers high-quality 8-(4-methoxybenzyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-methoxybenzyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
当然!以下是“8-(4-甲氧基苄基)-1,6,7-三甲基-3-戊基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮”在科学研究中的应用的全面分析:
药理学研究
该化合物常被用于研究其潜在的药理学作用。研究人员研究它与各种生物靶标(如酶和受体)的相互作用,以了解其治疗潜力。 例如,它可以被探索用于调节与癌症或神经系统疾病等疾病相关的特定通路 .
药物开发
在药物开发领域,该化合物用作合成新药的先导分子。其独特的结构允许进行修饰,可以提高其疗效、减少副作用或改善其药代动力学性质。 研究人员专注于优化其化学结构,以开发更有效的治疗剂 .
化学生物学
化学生物学家使用该化合物在分子水平上研究生物过程。通过用荧光标记物或其他探针对其进行标记,他们可以跟踪它在细胞和组织中的相互作用。 这有助于理解它如何影响细胞功能,并有助于开发新的诊断工具 .
合成化学
该化合物在合成化学中具有价值,可用于开发新的合成方法。其复杂的结构为化学家提供了一个具有挑战性的目标,导致了新型反应和催化剂的发现。 这些进步可以应用于合成药物和材料科学中其他重要的分子 .
材料科学
材料科学的研究人员探索使用该化合物来创建具有独特性能的新材料。将其掺入聚合物或其他材料中可以赋予其所需的特性,例如增强的稳定性、导电性或生物相容性。 这些材料在电子、医疗设备等领域具有潜在的应用 .
生化测定
该化合物用于生化测定,以研究酶活性、蛋白质相互作用和其他生化过程。其特定的结合特性使其成为探测各种生物反应机制的有用工具。 这些测定对于药物发现和理解疾病机制至关重要 .
毒理学研究
毒理学家研究该化合物以评估其安全性及其潜在的毒性作用。通过评估其对不同生物系统的影响,他们可以确定安全的剂量水平并识别任何不良影响。 这些信息对于开发安全有效的药物至关重要 .
环境化学
在环境化学中,该化合物因其在环境中的行为和命运而被研究。研究人员研究其降解途径、潜在的生物积累及其对生态系统的影响。 这些知识有助于评估与使用该化合物相关的环境风险,并制定安全处置策略 .
属性
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3/c1-6-7-8-13-26-21(29)19-20(25(4)23(26)30)24-22-27(15(2)16(3)28(19)22)14-17-9-11-18(31-5)12-10-17/h9-12H,6-8,13-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTVMJASKCXAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2C(=C(N3CC4=CC=C(C=C4)OC)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2511427.png)



![[(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride](/img/structure/B2511433.png)






![N-(4-chloro-2-methylphenyl)-2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B2511444.png)

![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethane-1-sulfonamide](/img/structure/B2511449.png)
